Molecular Architecture & Synthetic Utility of 6,7-Dichloro-2-tetralone: A Technical Dossier
Molecular Architecture & Synthetic Utility of 6,7-Dichloro-2-tetralone: A Technical Dossier
Executive Summary
6,7-Dichloro-2-tetralone is a specialized bicyclic ketone intermediate critical in the synthesis of psychoactive pharmacophores.[1] Unlike its isomer 1-tetralone, which conjugates the carbonyl with the aromatic ring, the 2-tetralone scaffold isolates the ketone from the π-system, imparting distinct reactivity profiles ideal for reductive amination .[1]
While frequently conflated with the sertraline precursor (4-(3,4-dichlorophenyl)-1-tetralone), 6,7-dichloro-2-tetralone is primarily utilized to access 2-aminotetralins —a privileged scaffold for dopamine agonists (D2/D3) and serotonin modulators.[1] Its 6,7-dichloro substitution pattern enhances lipophilicity and metabolic resistance, making it a valuable tool in Structure-Activity Relationship (SAR) campaigns for CNS targets.[1]
Molecular Architecture & Properties[1][3]
Structural Analysis
The molecule consists of a tetrahydronaphthalene (tetralin) core with a ketone at the C2 position and chlorine atoms at C6 and C7.
-
Conformational Flexibility: The cyclohexanone ring adopts a half-chair conformation.[1] The C2 carbonyl is not conjugated with the benzene ring, resulting in higher electrophilicity at the carbonyl carbon compared to 1-tetralones.
-
Electronic Effects: The 6,7-dichloro substitution exerts an electron-withdrawing inductive effect (-I) on the aromatic ring.[1] However, because the carbonyl is separated by methylene groups (C1 and C3), the electronic influence on the ketone reactivity is primarily steric and lipophilic rather than resonance-based.
-
Regiochemistry: The C1 methylene protons are benzylic and
-to-carbonyl, making them highly acidic (pKa ~19-20).[1] This allows for facile enolization, but also makes the molecule prone to oxidation or aldol-type polymerizations if not stored correctly.[1]
Physicochemical Data Table[1]
| Property | Value | Notes |
| CAS Number | 17556-22-8 | Distinct from 1-tetralone isomer (25095-57-2) |
| Molecular Formula | C₁₀H₈Cl₂O | |
| Molecular Weight | 215.08 g/mol | |
| Appearance | White to off-white solid | Low-melting solid (approx. 80-98°C depending on purity) |
| Solubility | DCM, Chloroform, EtOAc | Poorly soluble in water; susceptible to hydrolysis in basic aq.[1][2][3][4] media |
| Reactivity | High | Prone to oxidation; store under inert atmosphere (Ar/N₂) |
Synthetic Pathways[1][7]
The "Clean Chemistry" Approach (Recommended)
Traditional Friedel-Crafts acylation using acid chlorides and ethylene gas is operationally difficult and yields mixtures. A more robust, self-validating protocol utilizes 3,4-dichlorophenylacetic acid via a trifluoroacetic anhydride (TFAA) mediated cyclization.[1] This method avoids hazardous acid chlorides and minimizes regioisomeric byproducts.
Mechanism:
-
Activation: 3,4-Dichlorophenylacetic acid reacts with TFAA to form a mixed anhydride.
-
Acylation: The mixed anhydride reacts with ethylene (or an ethylene equivalent) or undergoes intramolecular cyclization if a suitable alkene tether is present (less common for this specific structure).
-
Standard Route: More commonly, the acid is converted to the acid chloride, reacted with ethylene gas under AlCl3 catalysis (Friedel-Crafts Aliphatic Acylation).
Protocol: Friedel-Crafts Acylation with Ethylene[1]
-
Precursor: 3,4-Dichlorophenylacetyl chloride.[1]
-
Reagent: Ethylene gas (bubbled).
-
Solvent: Dichloromethane (DCM).
Figure 1: Industrial synthesis route via Friedel-Crafts acylation of ethylene.[1]
Application in Medicinal Chemistry[6][7][10][11]
Reductive Amination: Accessing CNS Ligands
The primary utility of 6,7-dichloro-2-tetralone is as a precursor to 2-aminotetralins .[1] The 2-amino group mimics the ethylamine side chain of dopamine, while the rigid tetralin core reduces conformational entropy, increasing binding affinity.
Key Reaction: Reductive Amination with chiral amines or secondary amines (e.g., piperazines).
Protocol Insight: Because the C2 ketone is sterically accessible, reductive amination proceeds under mild conditions (NaBH(OAc)₃/DCM). However, the formation of the enamine intermediate can be reversible; using a mild dehydrating agent (molecular sieves) or azeotropic removal of water (toluene reflux) ensures conversion.
Figure 2: Derivatization pathway to bioactive 2-aminotetralins.[1][7][8][2][3][4][9][10][11][12]
Analytical Characterization
To validate the identity of synthesized 6,7-dichloro-2-tetralone, compare experimental data against these predicted spectroscopic signatures.
¹H NMR (400 MHz, CDCl₃)
The symmetry of the 6,7-dichloro substitution simplifies the aromatic region.
-
δ 7.25 (s, 2H): Aromatic protons at C5 and C8. They appear as singlets (or very tight para-coupled doublets) because they are para to each other and chemically equivalent (or nearly so) in the time-averaged conformation.
-
δ 3.55 (s, 2H): C1-H₂ (Benzylic,
-keto).[1] Singlet due to lack of adjacent protons. -
δ 3.05 (t, J=6.5 Hz, 2H): C4-H₂ (Benzylic).
-
δ 2.55 (t, J=6.5 Hz, 2H): C3-H₂ (
-keto).[1]
IR Spectroscopy[1]
-
1715 cm⁻¹: Strong C=O stretch (unconjugated ketone). Note: 1-tetralones show C=O at ~1680 cm⁻¹ due to conjugation.[1] This shift is a critical diagnostic to distinguish the 2-tetralone from the 1-tetralone isomer.[1]
-
~800-600 cm⁻¹: C-Cl stretching vibrations.[1]
Safety & Handling
-
Lachrymator: Like many
-haloketones (or precursors), tetralones can be irritating. 6,7-dichloro-2-tetralone should be handled in a fume hood.[1] -
Stability: 2-Tetralones are less stable than 1-tetralones.[1] They can form bisulfite adducts (useful for purification) but will darken/polymerize upon air exposure. Store at -20°C under Argon.
References
-
Preparation of 2-Tetralones via Friedel-Crafts Acylation
-
Source: U.S. Patent 5,019,655 (Method of preparing 4-dichlorophenyl-1-tetralones and related intermediates).[1]
- URL
-
-
Synthesis of 2-Aminotetralins for CNS Activity
-
General Synthesis of 2-Tetralones (Clean Chemistry)
-
Chemical Properties & Safety Data
Sources
- 1. CS186391A3 - Pharmaceuticals - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
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- 4. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 5. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]
- 6. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]
- 7. namiki-s.co.jp [namiki-s.co.jp]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. 6-Chloro-1-tetralone CAS#: 26673-31-4 [amp.chemicalbook.com]
- 13. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
